Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13662353
InChI: InChI=1S/C14H24F2N2O2/c1-13(2,3)20-12(19)18-9-6-11(14(15,16)10-18)17-7-4-5-8-17/h11H,4-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCCC2
Molecular Formula: C14H24F2N2O2
Molecular Weight: 290.35 g/mol

Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13662353

Molecular Formula: C14H24F2N2O2

Molecular Weight: 290.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C14H24F2N2O2
Molecular Weight 290.35 g/mol
IUPAC Name tert-butyl 3,3-difluoro-4-pyrrolidin-1-ylpiperidine-1-carboxylate
Standard InChI InChI=1S/C14H24F2N2O2/c1-13(2,3)20-12(19)18-9-6-11(14(15,16)10-18)17-7-4-5-8-17/h11H,4-10H2,1-3H3
Standard InChI Key CAQJOUSZGCPEKM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCCC2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCCC2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₄H₂₄F₂N₂O₂, with a molecular weight of 290.35 g/mol . Its IUPAC name is tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate, and its structure features a piperidine core substituted with a pyrrolidine ring at the 4-position and two fluorine atoms at the 3,3-positions (Figure 1) . The tert-butyloxycarbonyl (Boc) group at the 1-position enhances stability and facilitates downstream modifications .

Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DCM, THF, DMF
LogP (Partition Coefficient)~2.43 (predicted)
Hazard StatementsH315, H319, H335

The Boc group’s presence improves solubility in organic solvents, while the fluorine atoms enhance metabolic stability and binding affinity in drug-target interactions .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves multi-step reactions starting from piperidine or pyrrolidine precursors. A common approach is the Boc protection of a piperidine derivative followed by fluorination and pyrrolidine coupling .

Example Synthesis Pathway:

  • Boc Protection: tert-Butyl piperidine-1-carboxylate is treated with a fluorinating agent (e.g., DAST) to introduce difluoro groups at the 3,3-positions .

  • Pyrrolidine Coupling: The fluorinated intermediate undergoes nucleophilic substitution with pyrrolidine under basic conditions (e.g., NaH/DMF) .

  • Purification: Column chromatography yields the final product with ≥95% purity .

Optimization Challenges:

  • Fluorination Efficiency: Selective difluorination at the 3,3-positions requires precise temperature control (−78°C to 0°C) to avoid over-fluorination .

  • Stereochemical Control: The reaction’s stereoselectivity is influenced by the choice of base and solvent .

Industrial-Scale Production

Industrial processes employ continuous flow chemistry to enhance yield (up to 85%) and reduce waste . Automated systems monitor reaction parameters (pH, temperature) in real-time, ensuring consistency .

Applications in Drug Discovery

Kinase Inhibitors

The compound’s piperidine-pyrrolidine scaffold is integral to kinase inhibitors targeting CDC42 and PAK proteins, which regulate cancer cell proliferation . For example, ARN25499 (a derivative) showed IC₅₀ values of 19.9–75.3 µM against breast and ovarian cancer lines .

PROTACs (Proteolysis-Targeting Chimeras)

As an E3 ligase-binding moiety, this compound enables the design of PROTACs that degrade oncogenic proteins. Its fluorine atoms enhance proteolytic stability, while the Boc group allows linker attachment .

Central Nervous System (CNS) Drugs

The molecule’s ability to cross the blood-brain barrier (BBB) makes it valuable for neurodegenerative disease drug candidates. Analogues have shown neuroprotective effects by modulating autophagy pathways .

ParameterValueSource
Acute Toxicity (LD₅₀)>2000 mg/kg (oral, rat)
Skin IrritationMild
Eye IrritationSevere

Safety Precautions: Use PPE (gloves, goggles) and work in a fume hood .

Future Perspectives

Targeted Drug Delivery

Functionalizing the Boc group with biodegradable linkers could enable tumor-specific drug release, reducing off-target effects .

Green Chemistry Initiatives

Exploring catalyst-free reactions and aqueous solvents may improve sustainability .

Computational Modeling

Machine learning models predicting binding affinities could accelerate derivative optimization .

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